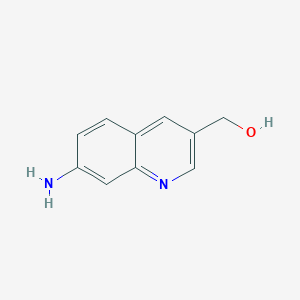
(7-Aminoquinolin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Aminoquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of aminoquinoline compounds exhibit significant antimicrobial properties. Specifically, (7-Aminoquinolin-3-yl)methanol has been investigated for its effectiveness against various pathogens, including bacteria and protozoa. The structural features of aminoquinolines contribute to their ability to inhibit the growth of these microorganisms.
Case Study:
In a study examining the activity of aminoquinoline derivatives against Plasmodium falciparum, it was found that compounds with modifications at the 7-position displayed enhanced potency compared to their non-modified counterparts. This highlights the importance of structural optimization in developing effective antimalarial agents .
Cancer Treatment
The compound has also shown promise in cancer research, particularly as an inhibitor of tumor cell proliferation. Various studies have synthesized derivatives of this compound to evaluate their anticancer activities.
Data Table: Anticancer Activity of Aminoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Aminoquinoline A | MCF-7 (Breast) | 2.45 | Inhibition of tubulin polymerization |
| 7-Aminoquinoline B | HeLa (Cervical) | 0.010 | Induction of apoptosis via mitochondrial pathways |
| 7-Aminoquinoline C | HCT-116 (Colon) | 0.042 | Cell cycle arrest at G2/M phase |
These findings suggest that modifications to the aminoquinoline structure can significantly enhance anticancer activity, making it a valuable scaffold for drug development .
Neuroprotective Effects
A noteworthy application of this compound is its potential neuroprotective effects through the inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is implicated in neurodegenerative diseases, and compounds that selectively inhibit nNOS may offer therapeutic benefits.
Research Findings:
In studies focused on nNOS inhibitors, it was reported that certain aminoquinoline derivatives exhibited up to 900-fold selectivity for human nNOS over other related enzymes. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound derivatives. Research has demonstrated that specific substitutions at various positions on the quinoline ring can lead to enhanced biological activity.
Data Table: Structure-Activity Relationship Insights
| Substitution Position | Modification Type | Effect on Activity |
|---|---|---|
| 4-position | Methyl Group | Increased potency against cancer |
| 7-position | Chlorine Atom | Enhanced selectivity for nNOS |
| 3-position | Hydroxymethyl Group | Improved solubility and bioavailability |
These insights guide further modifications aimed at improving efficacy and reducing toxicity .
Future Directions and Conclusion
The diverse applications of this compound highlight its potential in drug discovery and development. Ongoing research is focused on:
- Optimizing derivatives for enhanced specificity and potency.
- Exploring new therapeutic targets , particularly in infectious diseases and cancer.
- Conducting clinical trials to validate preclinical findings.
The compound's unique structural characteristics make it a promising candidate for future pharmacological advancements, paving the way for novel treatments in various medical fields.
Eigenschaften
CAS-Nummer |
908247-69-8 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(7-aminoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6,11H2 |
InChI-Schlüssel |
LRVVVUXATAUVJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=C(C=C21)CO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















